molecular formula C12H19NS B5745508 1-(thiophen-3-ylmethyl)azocane

1-(thiophen-3-ylmethyl)azocane

Cat. No.: B5745508
M. Wt: 209.35 g/mol
InChI Key: LOOLPYZYJXBZPQ-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)azocane is a heterocyclic compound that features a thiophene ring attached to an azocane structure. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and significant role in medicinal chemistry . The azocane ring, an eight-membered nitrogen-containing ring, adds to the compound’s complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-3-ylmethyl)azocane typically involves the formation of the thiophene ring followed by its attachment to the azocane structure. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . The thiophene ring can then be functionalized and coupled with azocane through nucleophilic substitution or other coupling reactions.

Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions due to their efficiency and high yield . These methods are scalable and can be optimized for large-scale production, ensuring the availability of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-ylmethyl)azocane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and reduced azocane derivatives.

Mechanism of Action

The mechanism of action of 1-(thiophen-3-ylmethyl)azocane involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-3-ylmethyl)azocane is unique due to its combination of the thiophene and azocane rings, offering a distinct set of chemical properties and reactivity. This dual-ring structure provides versatility in synthetic applications and potential biological activities .

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-2-4-7-13(8-5-3-1)10-12-6-9-14-11-12/h6,9,11H,1-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOLPYZYJXBZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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